3-chloro-N-(3,4-difluorophenyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(3,4-difluorophenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a chloro group, two fluorine atoms, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3,4-difluorophenyl)benzenesulfonamide typically involves the reaction of 3,4-difluoroaniline with chlorosulfonic acid, followed by the introduction of a chloro group. The reaction conditions often include:
Temperature: Controlled to prevent decomposition.
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalysts: Acid catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include:
Purification: Techniques such as recrystallization or chromatography.
Quality Control: Ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3,4-difluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can modify the sulfonamide group.
Scientific Research Applications
3-chloro-N-(3,4-difluorophenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3,4-difluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. The chloro and fluorine atoms may enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide: Similar structure but with an additional trifluoromethyl group.
3-chloro-N-(3,4-difluorophenyl)-4-methoxybenzenesulfonamide: Contains a methoxy group instead of a chloro group.
Uniqueness
3-chloro-N-(3,4-difluorophenyl)benzenesulfonamide is unique due to its specific combination of chloro and fluorine atoms, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C12H8ClF2NO2S |
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Molecular Weight |
303.71 g/mol |
IUPAC Name |
3-chloro-N-(3,4-difluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-2-1-3-10(6-8)19(17,18)16-9-4-5-11(14)12(15)7-9/h1-7,16H |
InChI Key |
VLYYYFBQAFAGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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